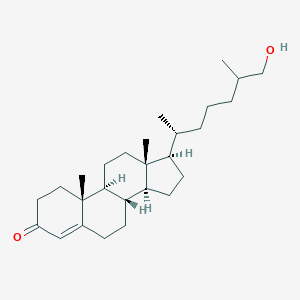

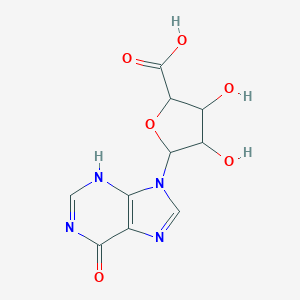

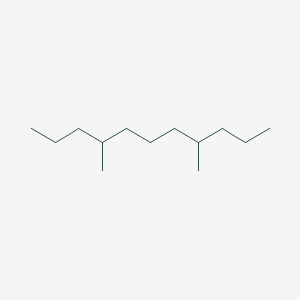

![molecular formula C11H14O2S B098469 Butanoic acid, 4-[(4-methylphenyl)thio]- CAS No. 18850-48-1](/img/structure/B98469.png)

Butanoic acid, 4-[(4-methylphenyl)thio]-

Overview

Description

Butanoic acid, 4-[(4-methylphenyl)thio]-, is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of 1-substituted 4-(5-tetrazolyl)thio-1-butanones and their antiulcer activity is explored, which shares the butanone backbone and a sulfur-containing substituent . Additionally, the synthesis of various butanoic acid derivatives, such as 4-(methylamino)butanoic acid and 4-(3-amino-2-carboxy phenyl) butanoic acid, is described, indicating the versatility of butanoic acid derivatives in chemical synthesis and their potential biological activities . The mutagenic properties of 2-chloro-4-(methylthio)butanoic acid, a compound with a similar thioether linkage, are also investigated .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from butanoic acid or its derivatives. For example, the synthesis of 1-substituted 4-(5-tetrazolyl)thio-1-butanones involves the reaction of 5-mercaptotetrazoles with 4-halogeno-1-butanones . Similarly, the synthesis of 4-(methylamino)butanoic acid is achieved using N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide . These methods demonstrate the reactivity of the butanoic acid backbone and the potential to introduce various substituents, such as the 4-methylphenylthio group, through appropriate synthetic strategies.

Molecular Structure Analysis

The molecular structure of butanoic acid derivatives is characterized by the presence of a four-carbon chain (butanoic acid) and various substituents that can influence the compound's properties and reactivity. The presence of a thioether, as in the case of 4-[(4-methylphenyl)thio]-, would likely impact the compound's electronic properties and steric hindrance, affecting its chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions of butanoic acid derivatives can be quite diverse, depending on the functional groups present. For instance, the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid suggests that similar compounds could undergo intramolecular cyclization or participate in neighboring-group participation reactions . The reactivity of the thioether group in the presence of electrophiles or nucleophiles would be an important aspect of the chemical behavior of butanoic acid, 4-[(4-methylphenyl)thio]-.

Physical and Chemical Properties Analysis

While the physical and chemical properties of butanoic acid, 4-[(4-methylphenyl)thio]-, are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of butanoic acid derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and a distinct odor often associated with butanoic acid. The thioether linkage would contribute to the lipophilicity of the compound and could affect its boiling point and stability .

Scientific Research Applications

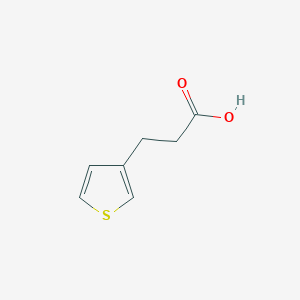

Modulation of Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channels

Butanoic acid derivatives have been identified as significant modulators of TRPV1 channels. Specifically, 4-(thiophen-2-yl)butanoic acid is recognized as a cyclic substitute for the unsaturated alkyl chain of capsaicin. This has led to the synthesis of a new class of amides with considerable TRPV1 activation potency. These compounds, including derivatives 1 and 10, have been recognized as effective TRPV1 agonists, displaying promising efficacy comparable to capsaicin. Furthermore, the most notable compound from this class also exhibits protective roles against oxidative stress in keratinocytes and neuroblastoma cell lines expressing TRPV1 receptors. Its analgesic activity and cytotoxicity have also been evaluated, indicating its potential therapeutic applications (Aiello et al., 2016).

Antifungal and Antibiotic Properties

Thiobutacin, a novel butanoic acid derivative, has shown notable antifungal and antibiotic properties. Extracted from Lechevalieria aerocolonigenes, thiobutacin exhibits significant activity against phytopathogenic fungi and yeasts like Phytophthora capsici, Botrytis cinerea, and Saccharomyces cerevisiae. The structure of thiobutacin has been elucidated through extensive 2D NMR spectral data, marking it as a promising compound for agricultural and medicinal applications (Lee et al., 2004).

Synthesis and Pharmacological Potential

The reactions of butanoic acid derivatives have been explored extensively, leading to the creation of various compounds with potential biological activities. For instance, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid has been involved in reactions yielding compounds like pyridazinone derivatives. These derivatives have been further utilized to prepare dithio derivatives and chloropyridazine derivatives, some of which have shown antimicrobial and antifungal activities, indicating their potential pharmacological importance (Sayed et al., 2003).

Optical and Electronic Applications

Butanoic acid derivatives have also been utilized in the development of photosensitive synthetic ion channels. Specifically, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used to demonstrate optical gating in nanofluidic devices. This involves the decoration of channel inner surfaces with photolabile hydrophobic molecules, which, upon irradiation, can be removed to generate hydrophilic groups. Such a mechanism can facilitate UV-light-triggered permselective transport of ionic species, making these compounds relevant for applications in controlled release, sensing, and information processing (Ali et al., 2012).

Structural and Spectroscopic Analysis

In-depth structural and spectroscopic studies of butanoic acid derivatives have been conducted to understand their properties better. Investigations involving vibrational, structural, electronic, and optical studies of specific butanoic acid derivatives have provided insights into the stability, reactivity, and potential as nonlinear optical materials. Such studies often employ various experimental and theoretical approaches, including Fourier-transform infrared spectroscopy, Raman spectroscopy, and density functional theory calculations (Vanasundari et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-(4-methylphenyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAYEMEDMUNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298690 | |

| Record name | butanoic acid, 4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 4-[(4-methylphenyl)thio]- | |

CAS RN |

18850-48-1 | |

| Record name | NSC125379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methylphenyl)sulfanyl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.